B1150155 PTC596

PTC596

Numéro de catalogue B1150155
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

Applications De Recherche Scientifique

PTC596 in Cancer Treatment

PTC596, a novel small molecule, has shown efficacy in depleting tumor stem cells across various cancer types. It achieves this by selectively reducing the level of functional BMI1 protein, a transcription repressor linked to cancer cell proliferation and tumorigenesis, particularly in hematological cancers and neuroblastoma. Studies have highlighted PTC596's ability to induce hyper-phosphorylation of BMI1, leading to its degradation and subsequent reduction in polycomb repressive complex 1 (PRC1) activity. This mechanism has been observed to be effective in models of glioblastoma, fibrosarcoma, leukemia, and more (Kim et al., 2014).

PTC596 in Acute Myeloid Leukemia

PTC596 has been particularly noted for its effectiveness in acute myeloid leukemia (AML), where it downregulates MCL-1 and induces mitochondrial apoptosis in leukemia progenitor cells. This process occurs independently of p53, making PTC596 a potential therapeutic option for refractory or relapsed AML patients, especially those with complex karyotypes or therapy-related AML frequently associated with p53 mutations (Nishida et al., 2017).

PTC596 as a Tubulin-Binding Agent

Research has also identified PTC596 as a tubulin-binding agent with distinct interactions compared to other similar agents. It exhibits broad-spectrum anticancer activity and has shown efficacy in both monotherapy and combination therapy in preclinical models of leiomyosarcomas and glioblastoma. Its unique binding to the colchicine site of tubulin and lack of peripheral neurotoxicity distinguish PTC596 from other microtubule polymerization inhibitors (Jernigan et al., 2021).

PTC596 in Pancreatic Ductal Adenocarcinoma

In pancreatic ductal adenocarcinoma (PDA), PTC596 has shown potential in overcoming drug delivery barriers due to its pharmacologic properties, like long circulating half-life and high systemic tolerability. It synergizes with standard clinical regimens like gemcitabine/nab-paclitaxel, demonstrating potent and durable regressions in preclinical models of PDA (Eberle-Singh et al., 2019).

PTC596 in Multiple Myeloma

In multiple myeloma, PTC596 has been evaluated for its anti-tumor activities alone and in combination with proteasome inhibitors like bortezomib. It induces cell cycle arrest and apoptotic cell death, displaying potential as a novel therapeutic option for improving patient outcomes in multiple myeloma. Its combination with bortezomib has shown synergistic effects, enhancing endoplasmic reticulum stress, a key mechanism of action for the combination therapy (Nagai et al., 2021).

PTC596 in Sarcoma Therapy

PTC596 has been evaluated in preclinical models for its efficacy in sarcoma, both as monotherapy and in combination with standard chemotherapeutics. It operates by causing a G2M cell cycle arrest and lowering levels of BMI1. The findings from these studies have led to the initiation of a Phase 1b clinical trial in patients with relapsed refractory leiomyosarcoma (Weetall et al., 2019).

Propriétés

Nom du produit

PTC596

Apparence

Solid powder

Synonymes

PTC596;  PTC-596;  PTC 596.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.